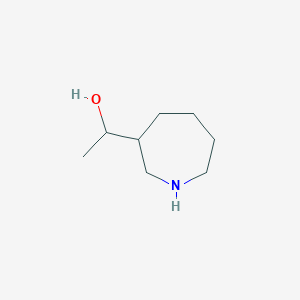![molecular formula C10H9ClN6O B14001405 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide CAS No. 83296-79-1](/img/structure/B14001405.png)
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide: is a heterocyclic compound that features an imidazole ring substituted with an amino group, a chlorophenyl hydrazone, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, are likely to be employed.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl hydrazone can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile agent in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminoimidazole-4-carboxamide: A precursor in the biosynthesis of purines and an important intermediate in the generation of inosine monophosphate.
5-Aminoimidazole-4-carboxamide ribonucleotide: An analog of adenosine monophosphate that stimulates AMP-dependent protein kinase activity.
Uniqueness
5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl hydrazone moiety, in particular, contributes to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities .
Eigenschaften
CAS-Nummer |
83296-79-1 |
|---|---|
Molekularformel |
C10H9ClN6O |
Molekulargewicht |
264.67 g/mol |
IUPAC-Name |
4-amino-2-[(4-chlorophenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-10-14-7(9(13)18)8(12)15-10/h1-4H,12H2,(H2,13,18)(H,14,15) |
InChI-Schlüssel |
REKBNQGJBOPNQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)



![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)

![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)



![7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14001392.png)
